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Compound of Interest

Compound Name: AZD-8835

Cat. No.: B605784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AZD-8835 is a potent and selective dual inhibitor of the p110α and p110δ isoforms of

phosphoinositide 3-kinase (PI3K), a key signaling node frequently dysregulated in cancer. This

guide provides a comprehensive cross-validation of AZD-8835's efficacy across various cancer

types, based on available preclinical data. It further compares its performance with other PI3K

pathway inhibitors and details the experimental protocols utilized in these pivotal studies.

Mechanism of Action and Signaling Pathway
AZD-8835 exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway,

which is crucial for cell growth, proliferation, and survival.[1] By targeting the p110α and p110δ

isoforms, AZD-8835 is particularly effective in tumors harboring activating mutations in the

PIK3CA gene, which encodes the p110α catalytic subunit.[2][3] Inhibition of this pathway

ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.[2]
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Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of AZD-8835.
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Cross-Cancer Efficacy of AZD-8835
The efficacy of AZD-8835 has been evaluated across a range of cancer types, with a

significant emphasis on breast cancer. The sensitivity to AZD-8835 is strongly correlated with

the presence of PIK3CA mutations.[2]

In Vitro Efficacy: Growth Inhibition (GI50)
A broad panel of 209 cancer cell lines was screened to determine the 50% growth inhibition

concentration (GI50) of AZD-8835.[2] The results highlight a preferential sensitivity in cell lines

with PIK3CA mutations.[2]

Table 1: In Vitro Efficacy of AZD-8835 in a Panel of Human Cancer Cell Lines

Cancer Type Cell Line PIK3CA Status GI50 (µM) Reference

Breast Cancer T47D H1047R Mutant 0.20 [2]

Breast Cancer MCF7 E545K Mutant 0.31 [2]

Breast Cancer BT474 K111N Mutant 0.53 [2]

Breast Cancer MDA-MB-468 Wild-Type 9.33 [2]

Mantle Cell

Lymphoma
Jeko-1 Not Specified

0.049 (IC50 for

p-Akt)
[4]

Ovarian Cancer PEO1 Not Specified

Data not

available;

sensitizes to

tamoxifen

[5]

Various Cancers
209 cell line

panel

32 Mutant, 177

Wild-Type

46.9% of mutant

lines sensitive

(GI50 ≤ 1 µM)

vs. 7.7% of wild-

type lines

[2]

In Vivo Efficacy: Tumor Growth Inhibition
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Preclinical xenograft models have been instrumental in evaluating the in vivo anti-tumor activity

of AZD-8835.

Table 2: In Vivo Efficacy of AZD-8835 in Xenograft Models

Cancer Type
Xenograft
Model

Treatment
Schedule

Tumor Growth
Inhibition (TGI)
/ Regression

Reference

Breast Cancer BT474
25 mg/kg BID,

continuous
93% TGI [2]

Breast Cancer MCF7
25 mg/kg BID,

continuous
25% Regression [2]

Breast Cancer BT474
100 mg/kg, days

1 & 4 BID (IHDS)
36% Regression [6]

Ovarian Cancer ES2 50 mg/kg
34.1% Tumor

Inhibition
[4]

Ovarian Cancer ES2 100 mg/kg
52.2% Tumor

Inhibition
[4]

Ovarian Cancer

(Cisplatin-

Resistant)

ES2/CP 50 mg/kg
56.3% Tumor

Inhibition
[4]

Ovarian Cancer

(Cisplatin-

Resistant)

ES2/CP 100 mg/kg
90.4% Tumor

Inhibition
[4]

Comparison with Other PI3K Pathway Inhibitors
While direct head-to-head preclinical studies are limited, data from various studies allow for an

indirect comparison of AZD-8835 with other PI3K inhibitors like alpelisib (BYL719) and taselisib

(GDC0032), as well as the Akt inhibitor AZD5363.

Table 3: Comparison of In Vivo Efficacy of AZD-8835 and Other PI3K/Akt Inhibitors in Ovarian

Cancer
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Inhibitor Target(s)
Xenograft
Model

Treatment
Dose

Tumor
Inhibition
Rate

Reference

AZD-8835 PI3Kα, PI3Kδ ES2 50 mg/kg 34.1% [4]

AZD-8835 PI3Kα, PI3Kδ ES2 100 mg/kg 52.2% [4]

AZD8186 PI3Kβ, PI3Kδ ES2 25 mg/kg 32.6% [4]

AZD8186 PI3Kβ, PI3Kδ ES2 50 mg/kg 44.6% [4]

AZD5363 Akt1/2/3 ES2 75 mg/kg 46.2% [4]

AZD5363 Akt1/2/3 ES2 150 mg/kg 43.5% [4]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of the key experimental protocols used in the cited studies.

Cell Proliferation Assays
Method: Growth inhibition (GI50) was determined across a panel of 209 cancer cell lines.

Cells were typically seeded in 384-well plates and treated with a range of AZD-8835
concentrations for a specified period (e.g., 72 hours). Cell viability was assessed using

assays such as CellTiter-Glo.[2]

Data Analysis: GI50 values, the concentration of the drug that inhibits cell growth by 50%,

were calculated from dose-response curves.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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